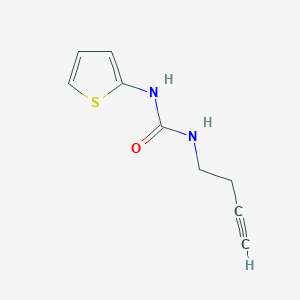
3-(but-3-yn-1-yl)-1-(thiophen-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(But-3-yn-1-yl)-1-(thiophen-2-yl)urea, also known as BTU, is a synthetic organic compound that has been widely studied for its various applications in scientific research. BTU is a colorless, crystalline solid that is soluble in water and alcohols. It has a molecular weight of 166.23 g/mol and a melting point of 164-167 °C. BTU is a highly versatile compound that is used in a variety of scientific research applications, including organic synthesis, drug delivery, and biochemistry.
Mécanisme D'action
3-(but-3-yn-1-yl)-1-(thiophen-2-yl)urea is believed to act as an inhibitor of enzymes and other proteins involved in various biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids, cholesterol, and other bioactive lipids. Additionally, 3-(but-3-yn-1-yl)-1-(thiophen-2-yl)urea has been shown to inhibit the activity of enzymes involved in the metabolism of nucleic acids and proteins.
Biochemical and Physiological Effects
3-(but-3-yn-1-yl)-1-(thiophen-2-yl)urea has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3-(but-3-yn-1-yl)-1-(thiophen-2-yl)urea can inhibit the activity of enzymes involved in the synthesis of fatty acids, cholesterol, and other bioactive lipids. Additionally, 3-(but-3-yn-1-yl)-1-(thiophen-2-yl)urea has been shown to inhibit the activity of enzymes involved in the metabolism of nucleic acids and proteins. In vivo studies have demonstrated that 3-(but-3-yn-1-yl)-1-(thiophen-2-yl)urea can reduce inflammation, improve glucose tolerance, and reduce liver damage in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(but-3-yn-1-yl)-1-(thiophen-2-yl)urea in lab experiments include its low cost, ease of synthesis, and versatility. Additionally, 3-(but-3-yn-1-yl)-1-(thiophen-2-yl)urea is a relatively non-toxic compound and is relatively stable at room temperature. The main limitation of using 3-(but-3-yn-1-yl)-1-(thiophen-2-yl)urea in lab experiments is its low solubility in water, which can limit its use in certain applications.
Orientations Futures
Future research on 3-(but-3-yn-1-yl)-1-(thiophen-2-yl)urea could focus on its use as a drug delivery system, as it has already been shown to be effective in this application. Additionally, further research could focus on the development of new synthetic methods for the preparation of 3-(but-3-yn-1-yl)-1-(thiophen-2-yl)urea and other related compounds. Additionally, further research could explore the potential of 3-(but-3-yn-1-yl)-1-(thiophen-2-yl)urea as a therapeutic agent, as it has already been shown to have anti-inflammatory and glucose-lowering effects in animal models. Finally, further research could focus on the potential of 3-(but-3-yn-1-yl)-1-(thiophen-2-yl)urea to inhibit the activity of enzymes involved in the synthesis of bioactive lipids and nucleic acids.
Méthodes De Synthèse
3-(but-3-yn-1-yl)-1-(thiophen-2-yl)urea is synthesized through a two-step process. The first step involves the reaction of 1-bromo-3-butyn-1-ol with thiophen-2-yl isocyanate to form the intermediate 3-(but-3-yn-1-yl)-1-(thiophen-2-yl)urea. The second step involves the hydrolysis of the intermediate to form the desired product, 3-(but-3-yn-1-yl)-1-(thiophen-2-yl)urea.
Applications De Recherche Scientifique
3-(but-3-yn-1-yl)-1-(thiophen-2-yl)urea is widely used in scientific research due to its versatile properties. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used in drug delivery systems and as a building block for peptide synthesis. Additionally, 3-(but-3-yn-1-yl)-1-(thiophen-2-yl)urea has been used in biochemistry and molecular biology research to study the mechanisms of action of various compounds.
Propriétés
IUPAC Name |
1-but-3-ynyl-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-2-3-6-10-9(12)11-8-5-4-7-13-8/h1,4-5,7H,3,6H2,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIQTSHPKUXBEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNC(=O)NC1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(But-3-yn-1-yl)-3-(thiophen-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6495849.png)
![3,4-dichloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B6495852.png)
![N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}-3-methylphenyl)propanamide](/img/structure/B6495853.png)
![N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}-3-methylphenyl)acetamide](/img/structure/B6495858.png)
![N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-sulfonamide](/img/structure/B6495865.png)
![N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-fluorobenzamide](/img/structure/B6495870.png)
![2-bromo-N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide](/img/structure/B6495873.png)
![N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B6495877.png)
![N-(2,4-difluorophenyl)-N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide](/img/structure/B6495884.png)
![N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide](/img/structure/B6495888.png)
![N-[(2,5-dimethylfuran-3-yl)methyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B6495900.png)
![N-(2,4-dimethylphenyl)-2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]acetamide](/img/structure/B6495916.png)
![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6495925.png)
![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide](/img/structure/B6495927.png)